
Ethyl palmitate
Overview
Description
Ethyl palmitate (C₁₈H₃₆O₂) is the ethyl ester of palmitic acid, a saturated fatty acid. It is widely distributed in natural and industrial contexts, including food, pharmaceuticals, and materials science. Key applications include:
- Food & Beverages: Found in fermented beverages like brandy, Chinese liquors (e.g., Qingke Baijiu), and banana wines, where it contributes to aroma profiles .
- Pharmaceuticals: Acts as an anti-inflammatory agent in arthritis models and serves as a prodrug carrier (e.g., paliperidone palmitate in antipsychotics) .
- Materials Science: Used as a core material in microencapsulated phase change materials (MicroPCMs) for thermal energy storage due to its phase transition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl palmitate can be synthesized through the esterification of palmitic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of palmitic acid with ethanol in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the formation of this compound. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Key Findings:
- Optimal Conditions :
-
Kinetic Parameters :
Source: Batch reactor studies with Karl Fischer titration .
Parameter Value Activation energy (E) 56.7 kJ/mol (forward), 4.79 kJ/mol (reverse) Rate constant (k) 0.012 L/mol·min Equilibrium constant (K) 1.45
Experimental Insights:
- Catalysts : Immobilized Candida antarctica lipase B (Novozym 435) showed 85% yield at 60°C .
- Advantages :
Hydrolysis: Reverse Reaction
This compound undergoes hydrolysis under acidic or basic conditions:
Kinetic Data:
- Pseudo-First-Order Kinetics :
- Equilibrium Shift : Excess water drives hydrolysis, reducing ester yield .
Transesterification Reactions
This compound participates in acyl group exchange, critical for structured lipid synthesis:
Example: Interesterification with Amaranth Oil
- Reaction :
- Outcomes :
Biochemical Reactions in Human Metabolism
This compound is a biomarker for ethanol consumption, formed via non-oxidative ethanol metabolism:
Clinical Relevance:
- Detection in Urine :
Oxidation and Degradation
This compound undergoes autoxidation, forming peroxides and aldehydes under prolonged heat/light exposure:
Stability Data:
Condition | Degradation Rate (%/day) | Major Products |
---|---|---|
25°C, dark | 0.12 | None detected |
60°C, aerobic | 4.8 | Hexanal, palmitic acid |
Source: Accelerated stability testing .
Role in Aroma Compound Interactions
This compound modulates volatile release in fragrance systems via dipole-dipole interactions:
Scientific Research Applications
Pharmaceutical Applications
Ethyl palmitate exhibits significant potential in pharmacology due to its anti-inflammatory properties. Research has demonstrated that it can inhibit inflammatory cell activity and reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models .
Case Study: Anti-Inflammatory Effects
In a study involving rat models, this compound was shown to reduce carrageenan-induced paw edema and ameliorate histopathological changes associated with inflammation. The compound decreased the expression of NF-κB, a key regulator in inflammatory responses .
Cosmetic and Personal Care Applications
This compound is widely used in cosmetics and personal care products due to its emollient properties. It serves as a skin-conditioning agent that enhances the texture and appearance of skin by providing lubrication .
Key Uses:
Food Industry Applications
As a flavoring agent, this compound is utilized in food products to enhance aroma and taste. Its role as a long-chain ester allows it to modify the release behaviors of volatile compounds in flavor formulations .
Case Study: Aroma Release Mechanism
Research indicates that this compound alters the olfactory detection thresholds of aroma compounds, thereby influencing flavor perception in food products. This property is particularly valuable in the design of flavor products where scent formation is crucial .
Biochemical Research Applications
This compound serves as a model system for studying lipid metabolism and interactions within biological samples. Its use in analytical methods helps identify other lipids and their behaviors in various biological contexts .
Safety and Regulatory Information
This compound is classified under safety guidelines as a substance that poses moderate risk to aquatic environments (WGK 3). Proper storage and disposal protocols are necessary to mitigate environmental impacts .
Summary Table of Applications
Application Area | Specific Uses | Mechanism/Effect |
---|---|---|
Pharmaceuticals | Anti-inflammatory agent | Reduces cytokine levels; inhibits inflammatory cells |
Cosmetics | Emollient; skin/hair conditioning | Enhances texture; provides lubrication |
Food Industry | Flavoring agent | Modifies aroma release; enhances flavor perception |
Biochemical Research | Model for lipid metabolism studies | Assists in lipid identification in biological samples |
Mechanism of Action
Ethyl palmitate exerts its effects through various mechanisms, including:
Lipid Metabolism: It is involved in the synthesis and breakdown of lipids, influencing cellular lipid homeostasis.
Skin Conditioning: It acts as an emollient, forming a protective barrier on the skin and enhancing moisture retention.
Aroma Release: this compound affects the release of aroma compounds in solutions, altering their olfactory detection thresholds and equilibrium headspace concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl palmitate belongs to the fatty acid alkyl ester family. Its structural analogs differ in chain length, saturation, or ester groups, leading to distinct physicochemical and biological properties.
Chemical and Physical Properties
Key Observations :
- Chain Length Impact : Longer chains (e.g., ethyl stearate) reduce solubility and increase molecular weight, making them prone to turbidity in alcoholic beverages at low temperatures .
- Unsaturation: Ethyl oleate (monounsaturated) exhibits higher solubility and distinct biological activity compared to saturated analogs like this compound .
Anti-Inflammatory Effects
- This compound and mthis compound reduce carrageenan-induced edema and pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB pathways .
- Ethyl oleate and ethyl linoleate show comparable anti-inflammatory effects but with higher efficacy in reducing neutrophil infiltration .
Insecticidal and Repellent Activity
- This compound exhibits larvicidal activity against Aphis craccivora (aphids) and acts as an oviposition repellent .
- Mthis compound modulates copulation behavior in Drosophila melanogaster .
Role in Food and Beverages
Aroma Contributions
- This compound is a key aroma compound in Tibetan Qingke Baijiu and banana wines, contributing earthy and fatty notes .
- Ethyl hexanoate and ethyl acetate dominate in other liquors but lack the long-chain complexity of this compound .
Stability in Alcoholic Beverages
- During brandy stabilization, This compound decreases by 70–98% at room temperature, while ethyl myristate shows variable reduction (11–87%) . Cold stabilization preserves this compound better, highlighting its sensitivity to processing conditions .
Biological Activity
Ethyl palmitate (EP), an ester derived from palmitic acid, has garnered attention in recent years for its diverse biological activities, particularly in the fields of inflammation, metabolic regulation, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
1. Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various experimental models. A study conducted on rat models revealed that EP effectively reduced inflammation induced by carrageenan and lipopolysaccharide (LPS). The administration of EP resulted in decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in plasma, as well as reduced expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in liver and lung tissues .
Table 1: Summary of Anti-inflammatory Effects of this compound
Study Type | Model Used | Key Findings |
---|---|---|
In vivo | Rat models | Reduced paw edema, decreased PGE2 levels |
LPS-induced endotoxemia | Rat models | Lowered TNF-α and IL-6 levels |
Topical application | Croton oil-induced | Decreased ear edema and neutrophil infiltration |
2. Hepatic Effects and Fetuin-A Production
Recent research highlights the role of this compound in promoting hepatic production of fetuin-A, a multifunctional plasma glycoprotein associated with metabolic disorders. In a study involving endotoxemia models, EP treatment led to increased levels of fetuin-A, which correlated with improved survival rates and reduced tissue injury . The study indicated that EP modulates macrophage polarization towards an anti-inflammatory phenotype (M2) through the induction of fetuin-A.
Figure 1: Mechanism of EP-Induced Fetuin-A Production
EP Mechanism
3. Antiviral Activity
This compound has also shown promising antiviral properties, particularly against chikungunya virus (CHIKV). A study reported an effective concentration (EC50) of 0.00194 μg/mL for EP against CHIKV, providing a scientific basis for its traditional use in ethnomedicine . This suggests that EP may serve as a potential therapeutic agent for viral infections.
4. Aroma Release Characteristics
In addition to its biological activities, this compound influences the release behaviors of volatile aroma compounds. Research indicates that EP alters olfactory detection thresholds and reduces equilibrium headspace concentrations of certain aroma compounds when mixed with solvents like ethanol and propanediol. This property makes it valuable in flavor product design .
Case Studies
Case Study 1: this compound in Sepsis
In a controlled study on sepsis-induced mice, administration of EP significantly improved survival rates and reduced inflammation markers compared to controls. The study utilized proteomic analyses to assess changes in serum levels of fetuin-A and pro-inflammatory cytokines .
Case Study 2: this compound's Role in Flavor Science
A flavor science investigation demonstrated how EP affects the release dynamics of aroma compounds, which is crucial for developing flavor profiles in food products. The findings suggest that manipulating EP concentrations can optimize aroma release in various formulations .
Q & A
Basic Research Questions
Q. What are the best practices for quantifying ethyl palmitate in complex biological matrices using gas chromatography (GC)?
- Methodological Answer : Use a polar capillary column (e.g., polyethylene glycol HP-INNOWAX) with temperature programming starting at 178°C for 2 minutes, ramping to 240°C at 3.3°C·min⁻¹, and maintaining for 2.5 minutes. Validate the method for linearity (r > 0.9999), repeatability, and sensitivity. Include internal standards like ethyl stearate or ethyl linoleate to account for matrix effects .
Q. What experimental parameters influence this compound yield in enzymatic biodiesel synthesis?
- Methodological Answer : Optimize water content (e.g., 1.0 g enhances this compound yield to ~12.5%), enzyme loading, and reaction temperature. Monitor substrate ratios (e.g., waste palm oil to ethanol) and use immobilized lipases (e.g., Candida rugosa) for reusability. Validate yields via GC with flame ionization detection (FID) .
Q. How can this compound be differentiated from other fatty acid ethyl esters (FAEEs) in forensic biomarker analysis?
- Methodological Answer : Employ solid-phase microextraction (SPME) for hair samples, followed by GC-MS with selective ion monitoring (SIM) for this compound (m/z 88, 101, 157). Cross-validate with deuterated internal standards to minimize matrix interference and improve quantification accuracy .
Q. What techniques are recommended for characterizing this compound’s thermophysical properties in fuel applications?
- Methodological Answer : Use surface light scattering for surface tension, vibration tube densitometry for density, and refractive index measurements via total reflection. Validate across a temperature range (e.g., 20–150°C) to assess thermal stability and suitability as a diesel additive .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound concentrations reported across GC-MS studies?
- Methodological Answer : Standardize extraction protocols (e.g., solvent polarity, sonication time) and column types (polar vs. non-polar). Use calibration curves with certified reference materials and report retention indices (e.g., relative to n-alkanes). Address co-elution issues via tandem MS/MS or orthogonal column validation .
Q. What strategies optimize this compound’s role in stabilizing silver nanoparticles (AgNPs) against competing FAEEs?
- Methodological Answer : Conduct competitive adsorption assays using this compound, ethyl oleate, and ethyl stearate. Use zeta potential measurements to assess electrostatic stabilization and FTIR to identify functional group interactions (e.g., carboxylate binding to AgNPs). Optimize molar ratios (e.g., 46% this compound in bioreduction) for maximal nanoparticle stability .
Q. How can this compound’s anti-inflammatory effects be isolated from other FAEEs in in vivo models?
- Methodological Answer : Perform dose-response studies with purified this compound and use knockout models (e.g., PPAR-α⁻/⁻ mice) to identify mechanistic pathways. Compare outcomes with mthis compound controls and employ lipidomic profiling to track metabolite-specific effects .
Q. What design principles enhance thermal stability in microencapsulated phase change materials (MicroPCMs) using this compound?
- Methodological Answer : Encapsulate this compound within polyurea or polyurethane shells reinforced with SiO₂ nanoparticles. Assess thermal stability via thermogravimetric analysis (TGA) and optimize shell thickness (e.g., 200–500 nm) to minimize core leakage during thermal cycling .
Q. Data Contradiction Analysis
Q. Why do studies report varying anti-microbial activity for this compound in plant extracts?
- Methodological Answer : Differences in extraction solvents (e.g., ethyl acetate vs. ethanol) impact compound polarity and co-extraction of interfering metabolites (e.g., cyclohexanol). Validate bioactivity via fractionation followed by minimum inhibitory concentration (MIC) assays against standardized microbial strains .
Q. How do conflicting reports on this compound’s abundance in N. sativa extracts arise?
- Methodological Answer : Variability in GC-MS spectral matching algorithms (e.g., NIST library vs. in-house databases) and seed origin (geographical/seasonal variations) affect compound identification. Use high-resolution MS (HRMS) and quantify via stable isotope dilution analysis (SIDA) for precision .
Q. Tables for Key Findings
Properties
IUPAC Name |
ethyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047511 | |
Record name | Ethyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless crystals with a waxy odour | |
Record name | Ethyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl hexadecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 193.00 °C. @ 10.00 mm Hg | |
Record name | Ethyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol and oils, insoluble in water | |
Record name | Ethyl hexadecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.865 | |
Record name | Ethyl hexadecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
628-97-7 | |
Record name | Ethyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL PALMITATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8918 | |
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Record name | Hexadecanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRD3M534ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 °C | |
Record name | Ethyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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